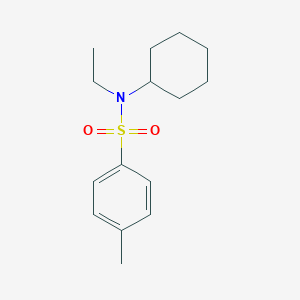
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (CEMBS) is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CEMBS is a white crystalline solid that has a molecular weight of 311.43 g/mol and a melting point of 148-150°C. This compound has been used in various research studies due to its ability to modulate ion channels and receptors, making it a valuable tool in studying the nervous system and other biological processes.
Mecanismo De Acción
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide acts as a modulator of ion channels and receptors by binding to specific sites on these proteins. It has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and transient receptor potential channels, leading to changes in ion conductance and membrane potential. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the activity of GABA receptors and NMDA receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects on the nervous system and other biological processes. It has been shown to modulate the activity of ion channels and receptors, leading to changes in ion conductance and membrane potential. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the activity of GABA receptors and NMDA receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific modulator of ion channels and receptors, making it a valuable tool for studying the mechanisms of ion channel regulation. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide is also relatively easy to synthesize and has a high purity, making it a reliable tool for experiments. However, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has some limitations in lab experiments. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have some toxic effects at high concentrations, making it important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several potential future directions for research involving N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects, with the goal of developing it as a potential therapeutic agent for the treatment of pain and inflammation. Additionally, further research could be done to investigate the role of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide in modulating ion channels and receptors in other biological processes, such as cardiovascular function. Finally, research could be done to develop more stable analogs of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide that could be used in longer-term experiments.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide involves the reaction between cyclohexylamine, ethyl chloroformate, and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors. It has been used as a tool to study the nervous system, cardiovascular system, and other biological processes. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and transient receptor potential channels, making it a valuable tool in studying the mechanisms of ion channel regulation.
Propiedades
Nombre del producto |
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H23NO2S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-3-16(14-7-5-4-6-8-14)19(17,18)15-11-9-13(2)10-12-15/h9-12,14H,3-8H2,1-2H3 |
Clave InChI |
FTBPSEXYSRCKOM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)







![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)